molecular formula C22H18ClN3S B4107861 5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B4107861
M. Wt: 391.9 g/mol
InChI Key: DFOXXGOFQFVBQJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C22H18ClN3S and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0909965 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized using various techniques, including microwave-assisted synthesis, which offers a rapid, efficient, and green approach (Farmani, Mosslemin, & Sadeghi, 2018). Other methods involve cyclization reactions of chalcone derivatives (Thirunarayanan & Sekar, 2013).

  • Characterization : These compounds have been characterized using various spectroscopic techniques such as X-ray diffraction, FT-IR, UV-Vis, NMR, and computational chemistry methods (Uzun, 2022).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Research has demonstrated the antimicrobial potential of these compounds, showing effectiveness against bacteria and fungi (Ali et al., 2012). This includes in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential therapeutic applications.

Molecular Docking and Computational Studies

  • Molecular Docking : Molecular docking studies have been conducted to understand the binding patterns of these compounds with specific proteins, providing insights into their potential biological interactions (Sivakumar et al., 2020).

  • Computational Analysis : Quantum chemical calculations and computational studies play a significant role in understanding the molecular properties and interactions of these compounds (Swarnkar, Ameta, & Vyas, 2014).

Anticancer and Antidepressant Activities

  • Anticancer Potential : Some derivatives have been evaluated for antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Wang et al., 2017).

  • Antidepressant Activity : Studies have also explored the antidepressant potential of these compounds, evaluating their effectiveness in reducing immobility time in animal models, suggesting potential use in treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Corrosion Inhibition

  • Corrosion Inhibition : These compounds have been studied for their effectiveness as corrosion inhibitors for metals, suggesting applications in material science and engineering (Ouici, Benali, & Guendouzi, 2016).

Properties

IUPAC Name

3-(4-chlorophenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3S/c23-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)25-26(21)22(27)24-19-9-5-2-6-10-19/h1-14,21H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXXGOFQFVBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 4
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 5
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 6
5-(4-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.